molecular formula C8H4BrF3O2 B1342557 4-Bromo-2-(trifluoromethoxy)benzaldehyde CAS No. 220996-80-5

4-Bromo-2-(trifluoromethoxy)benzaldehyde

Cat. No. B1342557
M. Wt: 269.01 g/mol
InChI Key: AXZVKHIUQLEMPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of bromobenzaldehydes and their derivatives is a topic of interest in several papers. For instance, the practical synthesis of 4,4,4-trifluorocrotonaldehyde is described, which is a precursor for the formation of trifluoromethylated stereogenic centers via organocatalytic 1,4-additions . This suggests that similar methodologies could potentially be applied to the synthesis of 4-Bromo-2-(trifluoromethoxy)benzaldehyde. Additionally, the selective ortho-bromination of substituted benzaldoximes using palladium-catalyzed C-H activation indicates a method for introducing bromine into benzaldehyde derivatives . This technique could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is crucial for understanding their reactivity and properties. The structure and electronic nature of the benzaldehyde/boron trifluoride adduct have been determined by X-ray crystallography, which provides insights into the complexation of benzaldehydes with Lewis acids . This information could be extrapolated to understand the interactions of 4-Bromo-2-(trifluoromethoxy)benzaldehyde with other molecules.

Chemical Reactions Analysis

The reactivity of bromobenzaldehydes in various chemical reactions is well-documented. For example, the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines to form 2-aryl-1,2-dihydrophthalazines and the synthesis of 4-bromobenzohydrazide derivatives with antibacterial properties demonstrate the versatility of bromobenzaldehydes in synthesizing biologically active compounds. These reactions could be relevant to the chemical behavior of 4-Bromo-2-(trifluoromethoxy)benzaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzaldehydes are influenced by their molecular structure. The synthesis, X-ray crystal structure, vibrational spectroscopy, and computational analysis of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide provide a comprehensive understanding of the properties of a specific bromobenzaldehyde derivative. This information can be used to infer the properties of 4-Bromo-2-(trifluoromethoxy)benzaldehyde, such as its spectroscopic characteristics and reactivity descriptors.

Scientific Research Applications

Synthesis and Chemical Reactivity

4-Bromo-2-(trifluoromethoxy)benzaldehyde is a valuable intermediate in organic synthesis, offering diverse pathways for chemical transformations. Schlosser and Castagnetti (2001) demonstrated its utility in generating 1,2-dehydro-3- and -4-(trifluoromethoxy)benzenes, which are precursors to various naphthalene derivatives. This process involves arynes that can undergo cycloadditions, reductions, and further functionalizations, highlighting the compound's versatility in synthetic chemistry (Schlosser & Castagnetti, 2001).

Catalysis and Functionalization

The compound's utility extends to catalysis, where it acts as a substrate for selective bromination. Dubost et al. (2011) showcased a method for ortho-bromination of benzaldoximes, leading to 2-bromobenzaldehydes. This process employs palladium-catalyzed C-H activation, underscoring the potential of 4-Bromo-2-(trifluoromethoxy)benzaldehyde in catalytic transformations and the synthesis of functionalized aromatic compounds (Dubost et al., 2011).

Material Science and Molecular Structures

In material science, the compound serves as a building block for novel materials. For instance, Arunagiri et al. (2018) synthesized a novel hydrazone Schiff base using 4-Bromo-2-(trifluoromethoxy)benzaldehyde, which was structurally characterized to understand its potential applications in electronics and photonics. The study emphasized the importance of such compounds in designing materials with specific optical and electronic properties (Arunagiri et al., 2018).

Trifluoromethoxylation Reagents

Guo et al. (2017) introduced a new trifluoromethoxylation reagent, showcasing an asymmetric silver-catalyzed intermolecular bromotrifluoromethoxylation of alkenes. This highlights the role of 4-Bromo-2-(trifluoromethoxy)benzaldehyde derivatives in developing novel reagents that enhance the trifluoromethoxylation process, crucial for introducing trifluoromethoxy groups into organic molecules for pharmaceutical and agrochemical applications (Guo et al., 2017).

Safety And Hazards

4-Bromo-2-(trifluoromethoxy)benzaldehyde is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements include H227, H315, H319, H335 . The precautionary statements include P305, P338, P351 . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, use only under a chemical fume hood, do not breathe dust, and do not ingest .

properties

IUPAC Name

4-bromo-2-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZVKHIUQLEMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595692
Record name 4-Bromo-2-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(trifluoromethoxy)benzaldehyde

CAS RN

220996-80-5
Record name 4-Bromo-2-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add 4-bromo-1-iodo-2-(trifluoromethoxy)benzene (22.04 g, 60 mmol) to a 1000 mL 3-neck flask equipped with a magnetic stir bar, thermocouple, addition funnel, and N2 inlet and replace the atmosphere in the flask with nitrogen. After adding anhydrous THF (300 mL), cool the mixture to −74° C. and treat dropwise with a solution of t-butyllithium (70 mL of 1.7 M solution, 120 mmol). Stir the resulting solution for 90 minutes and then treated dropwise with a solution of N-formyl morpholine (14.52 g, 126 mmol) in THF (15 mL). Stir the mixture an additional 15 minutes at −74° C. and then allow to warm to 0° C. over 1 hour. Quench the reaction by the adding 0.25 M citric acid (200 mL) and extract with ethyl acetate (1×300 mL). Wash the organic layer with saturated sodium chloride solution (1×200 mL), dry over anhydrous magnesium sulfate, filter through Celite®, and concentrate to an oil. Purify the crude product via silica gel chromatography eluting with hexanes to afford 8.24 g (51%) of the product as white crystals: 1H NMR (300 MHz, CDCl3) δ 10.32 (s, 1H), 7.85 (d, J=8.3 Hz, 1H), 7.63-7.53 (m, 2H).
Quantity
22.04 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
14.52 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
51%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

5-bromo-2-iodophenyl trifluoromethyl ether (500 mg, 1.37 mmol) was dissolved in 10 mL of anhydrous THF and cooled to −70° C. Then, n-butyllithium (0.55 mL of a 2.5 M solution, 1.37 mmol) was added dropwise over the course of 30 minutes. DMF (0.19 mL, 2.74 mmol) was added and the reaction was stirred for 30 minutes at −70° C. and then allowed to warm to 0° C. and stir for three hours. The reaction was quenched with 5 mL of saturated ammonium chloride solution and extracted with ethyl acetate. The organic layer was washed with water, dried over magnesium sulfate, filtered, and concentrated to provide 4-bromo-2-[(trifluoromethyl)oxy]benzaldehyde (100 mg, 0.37 mmol, 27%) as a yellow solid. 1H NMR (400 MHz, DMSO-D6) 10.1 (s, 1H), 7.9 (s, 3H)
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.19 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a stirred solution of 4-bromo-2-(trifluoro-methoxy)iodobenzene (9.93 g, 28 mmol) in THF (150 mL) at -78° C. was added tert-butyllithium (37 mL of a 1.5 M solution in pentane, 56 mmol) dropwise over a period of 20 min. The pale yellow solution was stirred at -78° C. for 1.5 h when N-formylmorpholine (6.5 mL; 58 mmol) was added. The resulting solution was stirred at -78° C. for 15 min and the cooling bath was removed. The mixture was stirred for an additional 1 h, when 0.25 M aqueous citric acid (100 mL) was added. The mixture was diluted with EtOAc (150 mL), the layers were separated, the organic phase was washed with brine (100 mL), dried (MgSO4), filtered, and the solvent was removed under reduced pressure. The residue was purified using pressurized silica gel column chromatography eluting with hexane to give 4-bromo-2-(trifluoro-methoxy)benzaldehyde as a colorless liquid (TLC Rf =0.45 (hexanes)).
Quantity
9.93 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(trifluoromethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(trifluoromethoxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-(trifluoromethoxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-(trifluoromethoxy)benzaldehyde
Reactant of Route 5
4-Bromo-2-(trifluoromethoxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-(trifluoromethoxy)benzaldehyde

Citations

For This Compound
4
Citations
HY Huang, H Li, M Cordier, JF Soulé… - European Journal of …, 2020 - Wiley Online Library
The reactivity of di‐, tri‐ and tetra‐fluoroalkoxy‐substituted bromobenzenes in the direct arylation of 5‐membered ring heteroarenes using palladium catalysis was explored. High yields …
K Kanuma, K Omodera, M Nishiguchi… - Bioorganic & medicinal …, 2006 - Elsevier
The optimization of the distance between two key pharmacophore features within our first hit compounds 1a and 2a led to the identification of a new class of potent non-peptidic …
H Huang - 2021 - theses.hal.science
In the first chapter of my thesis, I summarized general mechanistic information on palladium-catalyzed sp2 CH bond functionalization and detailed several literature results on the direct …
Number of citations: 4 theses.hal.science
R Chen, X Li, H Chen, K Wang, T Xue, J Mi… - European Journal of …, 2023 - Elsevier
Accumulation of evidences suggested that excessive amounts of AChE and BuChE in the brain of AD patients at the different stage of AD, which could hydrolyze ACh and accelerated …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.